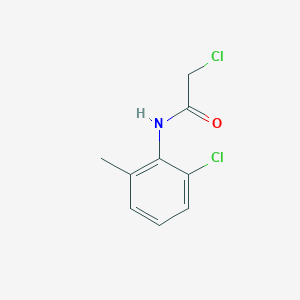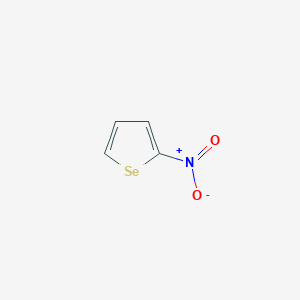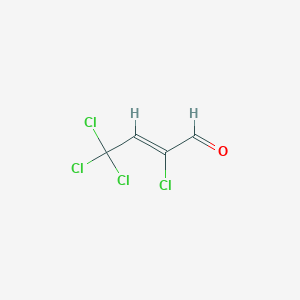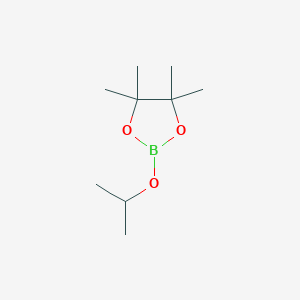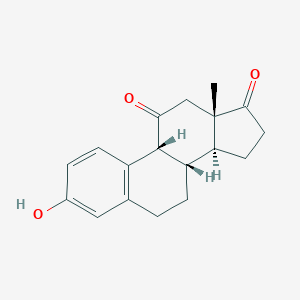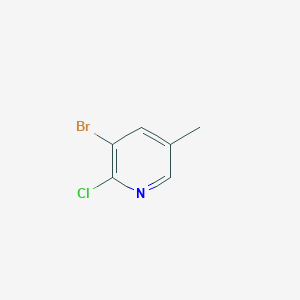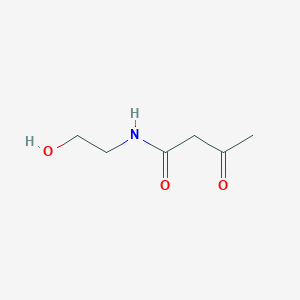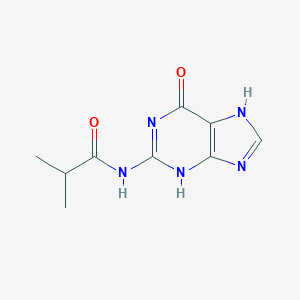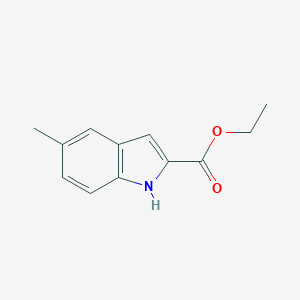
Ethyl 5-methylindole-2-carboxylate
Overview
Description
Ethyl 5-methylindole-2-carboxylate is an indole derivative . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents . It is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine .
Synthesis Analysis
Ethyl 5-methylindole-2-carboxylate is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It is also a reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists . Additionally, it is used for preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents , and for Friedel-Crafts acylation with nitrobenzoyl chloride .Molecular Structure Analysis
The molecular formula of Ethyl 5-methylindole-2-carboxylate is C12H13NO2 . The InChI Key is KMVFKXFOPNKHEM-UHFFFAOYSA-N . The SMILES string is CCOC(=O)C1=CC2=CC©=CC=C2N1 .Chemical Reactions Analysis
Ethyl 5-methylindole-2-carboxylate is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It is also a reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists . Additionally, it is used for preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents , and for Friedel-Crafts acylation with nitrobenzoyl chloride .Physical And Chemical Properties Analysis
Ethyl 5-methylindole-2-carboxylate appears as a white or cream to pale brown powder . It has a melting point range of 159-167°C . It is soluble in methanol and dichloromethane, but insoluble in water .Scientific Research Applications
Synthesis of Oxazino[4,3-a]indoles
Ethyl 5-methylindole-2-carboxylate: is used as a reactant in the synthesis of oxazino[4,3-a]indoles through cascade addition-cyclization reactions . These compounds are of interest due to their potential pharmacological properties, including anti-tumor and anti-microbial activities.
Development of Cannabinoid CB1 Receptor Antagonists
This compound serves as a precursor for the preparation of indolecarboxamides, which act as antagonists for the cannabinoid CB1 receptor . These antagonists are explored for therapeutic applications in obesity, addiction, and metabolic disorders.
Anti-inflammatory and Analgesic Agents
Researchers utilize Ethyl 5-methylindole-2-carboxylate to prepare indole-3-propionic acids . These acids exhibit anti-inflammatory and analgesic properties, making them candidates for the development of new pain relief medications.
Friedel-Crafts Acylation Reactions
In organic synthesis, Ethyl 5-methylindole-2-carboxylate is employed in Friedel-Crafts acylation with nitrobenzoyl chloride . This reaction is used to introduce acyl groups into aromatic compounds, which is a key step in synthesizing a wide range of organic molecules.
Oximation Reactions
The compound is also a reactant for oximation reactions . Oximes are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and are also used in analytical chemistry as derivatizing agents.
Pharmaceutical Building Block
The indole ring system found in Ethyl 5-methylindole-2-carboxylate is a crucial building block in pharmaceutical synthesis . It’s involved in the Fischer indolization process, which is a method for constructing indole rings, a core structure in many biologically active molecules.
Safety and Hazards
Ethyl 5-methylindole-2-carboxylate should be stored away from strong oxidizing agents . The container should be kept tightly closed and stored in cool, dry conditions in well-sealed containers . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
Future Directions
Ethyl 5-methylindole-2-carboxylate can be used as a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists , and for preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents . These potential applications suggest that Ethyl 5-methylindole-2-carboxylate could be further explored in the development of new pharmaceutical agents.
Mechanism of Action
Target of Action
Ethyl 5-methylindole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives interact with their targets in the body, leading to various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways due to their wide range of biological activities .
Result of Action
Indole derivatives are known for their potential in the treatment of various disorders, including cancer and microbial infections .
Action Environment
It’s soluble in methanol and dichloromethane but insoluble in water . It should be stored away from strong oxidizing agents in cool, dry conditions in well-sealed containers .
properties
IUPAC Name |
ethyl 5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFKXFOPNKHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283326 | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylindole-2-carboxylate | |
CAS RN |
16382-15-3 | |
| Record name | 16382-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



